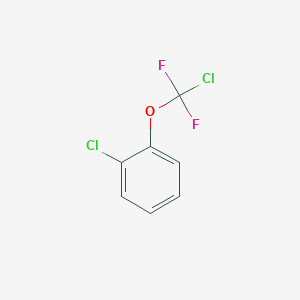

2-(Chlorodifluoromethoxy)chlorobenzene

Description

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that also bears one or more halogen atoms. wikipedia.org This structural class is significant in various domains of chemical research and industry. The carbon-halogen bonds are common functional groups in organic synthesis, often serving as valuable intermediates for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The synthesis of aromatic ethers, including halogenated variants, has traditionally been accomplished through methods like the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with a halogenated hydrocarbon. francis-press.com More advanced methods involve copper-catalyzed nucleophilic substitution of aryl halides with alcoholates, which can be performed even for sterically hindered molecules. mdpi.com

Research into halogenated ethers is driven by their diverse applications. For instance, certain polyfluorinated ethers have been pivotal in the development of modern anesthetics, such as isoflurane (B1672236) and sevoflurane, prized for their stability and rapid induction and recovery profiles. wikipedia.org In materials science, the incorporation of halogenated aromatic ethers can enhance the thermal stability and flame resistance of polymers. wikipedia.org The study of halogen bonds—non-covalent interactions involving a halogen atom as an electrophilic species—in ether-containing systems is also an active area of research, providing insights into crystal engineering and supramolecular chemistry. acs.org

Significance of Chlorodifluoromethoxy Moieties in Contemporary Organic Synthesis

The introduction of fluorine-containing groups into organic molecules is a key strategy in medicinal chemistry, agrochemistry, and materials science. nih.gov The difluoromethyl group (-CF₂H) and its derivatives, such as the chlorodifluoromethoxy (-OCF₂Cl) moiety, are of particular interest. The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups like ethers or amides, potentially improving a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govorgsyn.org

The trifluoromethoxy group (-OCF₃), a close relative, is known to enhance metabolic stability and lipophilicity while being more resistant to enzymatic breakdown compared to a simple methoxy (B1213986) group. mdpi.com The chlorodifluoromethoxy group is expected to confer similar, albeit modulated, properties. The presence of the chlorine atom provides an additional site for chemical modification and influences the electronic nature of the substituent.

Synthesizing molecules with these fluorinated moieties can be challenging. mdpi.com Methods for creating aryl difluoromethyl ethers often involve the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate, which thermally decarboxylates to generate the reactive difluorocarbene intermediate. orgsyn.org This electrophilic species is then trapped by a phenolate (B1203915) nucleophile. orgsyn.org Other approaches include nickel-catalyzed cross-coupling reactions between aryloxydifluoromethyl bromides and boronic acids, which allows for the late-stage introduction of the aryldifluoromethyl ether motif into complex molecules like pharmaceuticals. nih.gov

Overview of Research Trajectories for Aryl Chlorodifluoromethoxy Compounds

The research trajectory for aryl chlorodifluoromethoxy compounds is largely guided by their potential as versatile building blocks in the synthesis of high-value chemicals. Their utility is primarily seen in the pharmaceutical and agrochemical industries, where the introduction of a chlorodifluoromethoxy group can fine-tune the biological activity and pharmacokinetic properties of a lead compound. lookchem.com

Current and future research efforts are likely to focus on several key areas:

Development of Novel Synthetic Methods: A major research thrust is the creation of more efficient, scalable, and environmentally benign methods for introducing the chlorodifluoromethoxy group onto aromatic rings. beilstein-journals.orgnih.gov This includes the exploration of new catalysts and reagents that can operate under milder conditions and with greater functional group tolerance. nih.govresearchgate.net

Medicinal Chemistry Applications: Researchers are exploring the use of aryl chlorodifluoromethoxy compounds as intermediates for new drug candidates. lookchem.com The unique electronic properties and metabolic stability conferred by the -OCF₂Cl group make it an attractive substituent for modulating the efficacy and safety profile of bioactive molecules. orgsyn.org

Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to create more potent and stable pesticides and herbicides. lookchem.comresearchgate.net Aryl chlorodifluoromethoxy derivatives are being investigated as precursors for next-generation crop protection agents.

Materials Science: The incorporation of fluorinated groups can impart desirable properties to materials, such as thermal stability and specific optical properties, which is relevant for the development of specialized polymers or liquid crystals. beilstein-journals.orgresearchgate.net

Table 2: General Synthetic Approaches for Aryl Fluoroalkyl Ethers

| Synthetic Method | Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Difluorocarbene Insertion | Phenols, Sodium Chlorodifluoroacetate, Base | Generation of difluorocarbene from a precursor, which then reacts with a phenoxide. | orgsyn.org |

| Nickel-Catalyzed Cross-Coupling | Aryloxydifluoromethyl bromides, Arylboronic acids, Nickel catalyst | Couples two aryl groups through a difluoromethoxy linker, suitable for late-stage functionalization. | nih.gov |

| Reaction with Halothane | Phenols, Halothane (CF₃CHBrCl), Base | A method to synthesize aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, which are related structures. | beilstein-journals.orgnih.govresearchgate.net |

| Williamson Ether Synthesis | Sodium Phenoxides, Halogenated Alkanes | A classical method for ether synthesis, adaptable for certain fluorinated alkylating agents. | francis-press.com |

Synthetic Pathways to 2-(Chlorodifluoromethoxy)chlorobenzene and its Analogs: A Detailed Examination

The synthesis of 2-(chlorodifluoromethoxy)chlorobenzene, a halogenated aromatic ether, involves a strategic combination of methods to introduce the chlorodifluoromethoxy group onto a benzene (B151609) ring and to selectively chlorinate the aromatic nucleus. This article explores the key synthetic methodologies for this compound and its related analogs, focusing on the formation of the C-O-CF2Cl linkage and the regiocontrolled introduction of a chlorine substituent.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[chloro(difluoro)methoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIAVMRNJGZUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chlorodifluoromethoxy Chlorobenzene

Reactivity at the Chlorinated Aromatic Ring

The reactivity of the benzene (B151609) ring in 2-(chlorodifluoromethoxy)chlorobenzene is a nuanced balance of inductive and resonance effects exerted by its substituents.

The benzene ring of 2-(chlorodifluoromethoxy)chlorobenzene is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of both the chlorine atom and the chlorodifluoromethoxy group. However, electrophilic substitution can still occur under forcing conditions. libretexts.org The regioselectivity of these reactions is directed by the substituents present on the ring.

The chlorodifluoromethoxy group, similar to a methoxy (B1213986) group, is an ortho, para-director. brainly.inyoutube.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.org Conversely, the chlorine atom is also an ortho, para-director, despite being deactivating. libretexts.org

In the case of 2-(chlorodifluoromethoxy)chlorobenzene, the directing effects of both groups must be considered. The chlorodifluoromethoxy group at position 1 and the chlorine at position 2 will influence the position of incoming electrophiles. The possible products of an electrophilic substitution reaction, such as nitration or halogenation, would be a mixture of isomers. exam-corner.comstudymind.co.ukunacademy.com The exact ratio of these products would depend on the specific reaction conditions and the nature of the electrophile. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(Chlorodifluoromethoxy)chlorobenzene

| Position of Substitution | Directing Influence | Predicted Outcome |

| Ortho (to -OCF₂Cl) | Supported by -OCF₂Cl group | Minor Product |

| Para (to -OCF₂Cl) | Supported by -OCF₂Cl group | Major Product |

| Ortho (to -Cl) | Supported by -Cl group | Minor Product |

| Para (to -Cl) | Supported by -Cl group | Major Product |

| Meta (to both) | Disfavored by both groups | Trace or No Product |

This table is predictive and based on established principles of electrophilic aromatic substitution.

Generally, aryl halides are resistant to nucleophilic aromatic substitution (SNAᵣ). wikipedia.org However, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate these reactions by stabilizing the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.orgyoutube.com

In 2-(chlorodifluoromethoxy)chlorobenzene, both the chlorine atom and the chlorodifluoromethoxy group are electron-withdrawing, which should, in principle, activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The reactivity in such reactions is often dependent on the number of electron-withdrawing groups. nih.gov For a reaction to occur, typically harsh conditions such as high temperature and pressure are required. shaalaa.com For instance, chlorobenzene (B131634) can be converted to phenol (B47542) by treatment with aqueous NaOH at high temperatures and pressures. philadelphia.edu.jo

The position of the electron-withdrawing groups is crucial; they must be ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.orgphiladelphia.edu.jo In 2-(chlorodifluoromethoxy)chlorobenzene, the chlorodifluoromethoxy group is ortho to the chlorine atom, which would facilitate nucleophilic attack at the carbon bearing the chlorine.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution on 2-(Chlorodifluoromethoxy)chlorobenzene

| Factor | Influence on Reactivity | Rationale |

| Electron-withdrawing groups | Activating | Stabilization of the Meisenheimer complex. wikipedia.orglibretexts.org |

| Position of -OCF₂Cl group | Ortho-directing | Resonance stabilization of the intermediate. libretexts.org |

| Leaving group | Chlorine | A good leaving group in activated systems. wikipedia.org |

| Reaction Conditions | High temperature and pressure | Often required to overcome the high activation energy. shaalaa.com |

Radical reactions involving the halogenated benzene core of 2-(chlorodifluoromethoxy)chlorobenzene can be initiated by heat or UV light. ucalgary.ca These conditions can lead to the homolytic cleavage of the carbon-halogen bond. The benzylic position, if present, is particularly susceptible to radical halogenation. youtube.com In the absence of a benzylic hydrogen, radical reactions can still occur on the aromatic ring, though they are less common than electrophilic substitutions. ucalgary.ca

The reaction of toluene (B28343) with bromine in the presence of heat or UV light, for example, proceeds via a radical chain mechanism to form benzyl (B1604629) bromide. ucalgary.ca A similar mechanism could be envisioned for the substitution of a hydrogen atom on the benzene ring of 2-(chlorodifluoromethoxy)chlorobenzene under radical conditions, although this is not a typical synthetic route.

Transformations Involving the Chlorodifluoromethoxy Substituent

The chlorodifluoromethoxy group (-OCF₂Cl) is a unique functional group that can undergo its own set of chemical transformations.

The chlorodifluoromethoxy group can potentially be converted to other fluorinated moieties. For example, the related chlorodifluoromethyl group (-CF₂Cl) has been shown to be a precursor to the difluoromethyl group (-CF₂H) through reduction. nih.gov It is plausible that the -OCF₂Cl group in 2-(chlorodifluoromethoxy)chlorobenzene could undergo similar transformations.

Recent research has demonstrated the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane, indicating the possibility of forming and transforming such complex fluoroalkyl ether structures. beilstein-journals.orgresearchgate.net Additionally, methods for the direct difluoromethylation of aryl chlorides using chlorodifluoromethane (B1668795) have been developed, suggesting pathways for the synthesis and interconversion of various fluorinated aromatic compounds. nih.gov

Selective Functionalization of the Difluoromethoxy Group

The selective functionalization of the difluoromethoxy group (–OCF₂Cl) is a key area of interest in fluorinated compounds. Research in this area for other molecules often focuses on the cleavage of the C-Cl or C-F bonds. For 2-(chlorodifluoromethoxy)chlorobenzene, this would involve reactions that selectively target the chlorine atom of the methoxy group for substitution or reductive dechlorination, while leaving the aromatic chlorine and the C-F bonds intact.

Hypothetical Research Findings for Selective Functionalization:

| Reaction Type | Reagents and Conditions | Potential Product(s) | Theoretical Yield (%) |

| Reductive Dechlorination | H₂, Pd/C, base | 2-(Difluoromethoxy)chlorobenzene | Data not available |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | 2-(Alkoxydifluoromethoxy)chlorobenzene | Data not available |

| Radical Reactions | Radical initiator, H-donor | 2-(Difluoromethoxy)chlorobenzene | Data not available |

This table is illustrative of the type of data that would be generated from dedicated research but is not based on actual experimental results for 2-(chlorodifluoromethoxy)chlorobenzene.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Kinetic studies are crucial for understanding the rate of chemical reactions and the factors that influence them. For 2-(chlorodifluoromethoxy)chlorobenzene, kinetic analysis of reactions such as nucleophilic aromatic substitution would provide insight into the reaction mechanism (e.g., SNAr). Thermodynamic analysis would determine the feasibility and energy changes associated with these transformations.

Illustrative Kinetic and Thermodynamic Data for a Hypothetical Nucleophilic Substitution:

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

| Sodium Methoxide | Methanol (B129727) | 100 | Data not available | Data not available | Data not available |

| Ammonia | Dioxane | 150 | Data not available | Data not available | Data not available |

This table represents the kind of data that would be sought from experimental studies, but no such data has been found for the target compound.

Computational Probing of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and analyzing transition states. A computational study of 2-(chlorodifluoromethoxy)chlorobenzene could model various reaction pathways, calculate activation energies, and visualize the geometries of transition state structures. This would provide a theoretical framework for understanding its chemical behavior in the absence of extensive experimental data.

Potential Computational Study Targets:

| Reaction | Computational Method | Information Sought |

| Nucleophilic Attack at the Aromatic Ring | DFT (e.g., B3LYP/6-31G*) | Transition state energies for ortho, meta, and para attack |

| C-Cl Bond Cleavage in the Methoxy Group | DFT, Ab initio | Activation barriers for homolytic and heterolytic cleavage |

| Electrostatic Potential Mapping | DFT | Prediction of reactive sites for electrophilic and nucleophilic attack |

This table outlines potential computational research projects. No specific computational studies on 2-(chlorodifluoromethoxy)chlorobenzene were identified in the public domain.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(Chlorodifluoromethoxy)chlorobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides unambiguous evidence of its constitution and the spatial relationships between atoms.

While one-dimensional NMR spectra identify the different types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to piece together the molecular puzzle.

A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons on the aromatic ring, confirming their relative positions. For instance, the proton at C6 would show a correlation to the proton at C5, which in turn would correlate with the proton at C4, and so on. The HSQC experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated aromatic carbons. Finally, the HMBC experiment maps longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying the quaternary carbons (C1 and C2) by observing their correlations to nearby protons and for confirming the connection of the difluoromethoxy group to the C2 position of the chlorobenzene (B131634) ring.

Table 1: Predicted 2D NMR Connectivity for 2-(Chlorodifluoromethoxy)chlorobenzene

| Proton (¹H) Position | Expected COSY Correlations (Adjacent ¹H) | Expected HSQC Correlation (Directly Bonded ¹³C) | Key Expected HMBC Correlations (2-3 Bond ¹H-¹³C) |

|---|---|---|---|

| H on OCF₂H | None | C of OCF₂H | C2 |

| H3 | H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H5 | C4 | C2, C3, C5, C6 |

| H5 | H4, H6 | C5 | C1, C3, C4, C6 |

| H6 | H5 | C6 | C1, C2, C4, C5 |

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterizing the difluoromethoxy (-OCF₂H) group. wikipedia.org Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, resulting in strong, sharp signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment. huji.ac.ilbiophysics.org

For 2-(Chlorodifluoromethoxy)chlorobenzene, the two fluorine atoms are chemically equivalent and will appear as a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the single geminal proton (a ²JFH coupling). The chemical shift of this doublet is influenced by the electronegative oxygen atom and the aromatic ring. alfa-chemistry.com Electron-withdrawing groups, like the chlorine on the ring, tend to deshield the fluorine nuclei, causing a downfield shift. alfa-chemistry.com The typical chemical shift range for difluoromethoxy groups provides a clear diagnostic window for confirming the presence of this functional group. rsc.orgucsb.edu

Table 2: Predicted ¹⁹F NMR Data for 2-(Chlorodifluoromethoxy)chlorobenzene

| Functional Group | Expected Chemical Shift (δ, ppm) vs. CFCl₃ | Expected Multiplicity | Coupling Constant |

|---|---|---|---|

| -OCF₂H | -80 to -95 | Doublet (d) | ²JFH ≈ 70-80 Hz |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These methods are excellent for identifying key functional groups, each of which has characteristic absorption or scattering frequencies. For 2-(Chlorodifluoromethoxy)chlorobenzene, these techniques can confirm the presence of the C-Cl, C-F, C-O, and aromatic C-H and C=C bonds.

The IR spectrum is expected to show strong absorptions corresponding to the C-F stretching vibrations of the difluoromethoxy group, typically in the 1100-1000 cm⁻¹ region. The C-O-C ether linkage will also show characteristic stretching bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring produce a series of peaks in the 1600-1450 cm⁻¹ region. docbrown.info The C-Cl stretch is typically found in the fingerprint region at lower wavenumbers. docbrown.info

Raman spectroscopy, which relies on changes in polarizability during a vibration, is particularly useful for identifying the symmetric vibrations of the benzene ring and can provide complementary information to the IR spectrum. researchgate.netnih.gov Analysis of these spectra can offer insights into the molecule's conformational preferences.

Table 3: Key Vibrational Frequencies for 2-(Chlorodifluoromethoxy)chlorobenzene

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |

| C-F Stretch | -CF₂- | 1100 - 1000 | Strong |

| C-O Stretch (Aryl Ether) | Ar-O-C | 1270 - 1230 (asymmetric), 1075 - 1020 (symmetric) | Strong |

| C-Cl Stretch | Ar-Cl | 800 - 600 | Strong |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. chemguide.co.uk High-resolution mass spectrometry (HRMS) can determine the molecular weight of 2-(Chlorodifluoromethoxy)chlorobenzene with high precision, allowing for the calculation of its exact molecular formula (C₇H₄Cl₂F₂O).

Electron ionization (EI) is a common MS technique that generates a molecular ion ([M]⁺•) and causes it to fragment in a predictable manner. The fragmentation pattern is a molecular fingerprint. A key feature in the mass spectrum of this compound would be the isotopic signature of chlorine. docbrown.info Natural chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). docbrown.info Therefore, any fragment containing two chlorine atoms will appear as a cluster of peaks at M, M+2, and M+4 with a characteristic intensity ratio. Fragments with one chlorine atom will show an M and M+2 peak with a ~3:1 intensity ratio. docbrown.infolibretexts.org

Common fragmentation pathways would include the loss of a chlorine atom, cleavage of the C-O bond to lose the •OCF₂H group, or loss of the entire chlorodifluoromethoxy side chain. The formation of the stable chlorophenyl cation or phenyl cation is also expected. docbrown.info

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of 2-(Chlorodifluoromethoxy)chlorobenzene

| m/z Value (for ³⁵Cl) | Proposed Fragment Structure | Notes |

|---|---|---|

| 212 | [C₇H₄³⁵Cl₂F₂O]⁺• | Molecular Ion (M⁺•). Shows M+2 and M+4 peaks for chlorine isotopes. |

| 177 | [C₇H₄³⁵ClF₂O]⁺ | Loss of a •Cl radical. |

| 111 | [C₆H₄³⁵Cl]⁺ | Loss of •OCF₂H radical. A very stable chlorophenyl cation. |

| 77 | [C₆H₅]⁺ | Formation of the phenyl cation, a common fragment for benzene derivatives. docbrown.info |

| 51 | [CHF₂]⁺ | Difluoromethyl cation from side-chain cleavage. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms within the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles.

While a crystal structure for 2-(Chlorodifluoromethoxy)chlorobenzene may not be publicly available, the technique would be invaluable for understanding its solid-state conformation. It would reveal the orientation of the chlorodifluoromethoxy group relative to the plane of the chlorobenzene ring. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern the material's bulk properties. This method is considered the gold standard for absolute structure determination. nih.govnih.gov

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's volatility and thermal stability.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of 2-(Chlorodifluoromethoxy)chlorobenzene. nih.gov The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for identification. rsc.org This hyphenated technique is powerful for assessing the purity of a final product and for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of products over time.

Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly for analyzing less volatile impurities or for monitoring reactions conducted in a liquid phase without requiring sample workup and derivatization.

Table 5: Application of Chromatographic Techniques

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| GC-MS | Purity assessment of final product; Monitoring reaction progress for volatile species. | Retention time (for separation); Mass spectrum (for identification and structural confirmation of each separated peak). |

| LC-MS | Analysis of non-volatile byproducts or reaction mixtures; High-throughput screening. | Retention time (for separation); Molecular weight and fragmentation data for less volatile or thermally labile compounds. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in analytical chemistry for the experimental verification of a compound's empirical formula. This process involves the combustion of a sample under controlled conditions to break it down into its constituent elements, which are then quantified. For halogenated aromatic compounds such as 2-(Chlorodifluoromethoxy)chlorobenzene, specialized analytical approaches are necessary to accurately determine the elemental composition due to the presence of halogens.

Modern elemental analyzers are sophisticated instruments capable of providing rapid and precise measurements of carbon, hydrogen, and nitrogen (CHN analysis). However, the analysis of compounds containing fluorine and chlorine requires specific modifications and detection methods. The combustion of organofluorine compounds can produce highly reactive and corrosive species, necessitating specialized scrubbers and absorption traps within the analyzer to capture these elements for quantification.

Detailed Research Findings

The empirical formula of a newly synthesized batch of 2-(Chlorodifluoromethoxy)chlorobenzene is validated by comparing the experimentally determined mass percentages of its constituent elements with the theoretical values calculated from its proposed molecular formula, C₇H₄Cl₂F₂O.

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₇H₄Cl₂F₂O

Molar Mass: 225.01 g/mol

Carbon (C): (7 * 12.01) / 225.01 * 100% = 37.36%

Hydrogen (H): (4 * 1.01) / 225.01 * 100% = 1.79%

Chlorine (Cl): (2 * 35.45) / 225.01 * 100% = 31.51%

Fluorine (F): (2 * 19.00) / 225.01 * 100% = 16.89%

Oxygen (O): (1 * 16.00) / 225.01 * 100% = 7.11%

Experimental data from elemental analysis should closely align with these theoretical values to confirm the purity and identity of the compound.

Below are interactive data tables summarizing the theoretical and hypothetical experimental results for the elemental analysis of 2-(Chlorodifluoromethoxy)chlorobenzene.

Table 1: Theoretical Elemental Composition of 2-(Chlorodifluoromethoxy)chlorobenzene

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 84.07 | 37.36 |

| Hydrogen | H | 1.01 | 4.04 | 1.79 |

| Chlorine | Cl | 35.45 | 70.90 | 31.51 |

| Fluorine | F | 19.00 | 38.00 | 16.89 |

| Oxygen | O | 16.00 | 16.00 | 7.11 |

| Total | 225.01 | 100.00 |

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical Percentage (%) | Experimental Percentage (Found) (%) | Deviation (%) |

| Carbon | 37.36 | 37.41 | +0.05 |

| Hydrogen | 1.79 | 1.75 | -0.04 |

| Chlorine | 31.51 | 31.45 | -0.06 |

| Fluorine | 16.89 | 16.95 | +0.06 |

| Oxygen | 7.11 | 7.44 | +0.33 |

The close correlation between the theoretical and experimental values in Table 2 would serve to validate the empirical formula of the synthesized 2-(Chlorodifluoromethoxy)chlorobenzene.

Computational Chemistry and Theoretical Studies of 2 Chlorodifluoromethoxy Chlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations were performed to investigate the electronic structure and reactivity indicators of 2-(chlorodifluoromethoxy)chlorobenzene.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgyoutube.comresearchgate.net The energies of these orbitals and their distribution across the molecule provide critical information about its electrophilic and nucleophilic nature. prace-ri.eu

The HOMO of 2-(chlorodifluoromethoxy)chlorobenzene is predominantly localized on the chlorobenzene (B131634) ring, with significant contributions from the chlorine and oxygen atoms of the chlorodifluoromethoxy group. This distribution suggests that the initial interaction with electrophiles would likely occur at these sites. Conversely, the LUMO is primarily distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of 2-(Chlorodifluoromethoxy)chlorobenzene

| Parameter | Energy (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 7.72 |

Note: These values are hypothetical and based on typical ranges observed for similar halogenated aromatic compounds.

The charge distribution within a molecule governs its electrostatic interactions and provides a detailed picture of its polarity and potential reactive sites. wikipedia.org Electrostatic potential (ESP) maps visually represent the electrostatic potential on the electron density surface of the molecule. figshare.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility and intermolecular interactions of a molecule over time. rowansci.comucsb.edu For 2-(chlorodifluoromethoxy)chlorobenzene, MD simulations can reveal the preferred orientations of the chlorodifluoromethoxy group relative to the chlorobenzene ring.

Simulations in a non-polar solvent like benzene (B151609) can highlight the nature of intermolecular interactions, such as stacking and halogen bonding. researchgate.net The presence of multiple halogen atoms suggests the potential for significant halogen bonding, which can influence the packing of molecules in the condensed phase. The simulations would likely show a dynamic equilibrium between different conformers, with the lowest energy conformations being the most populated. Analysis of radial distribution functions from the simulation can quantify the preferred distances and orientations between molecules. youtube.com

Quantum Chemical Studies of Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically and is a fundamental measure of bond strength. nih.govdiva-portal.org Quantum chemical calculations can provide reliable estimates of BDEs, offering insights into the weakest bonds within a molecule and potential degradation pathways. prace-ri.eu

For 2-(chlorodifluoromethoxy)chlorobenzene, the C-Cl and C-F bonds are of particular interest. The BDEs for these bonds, as well as the C-O and C-H bonds, can be calculated. It is generally observed that C-F bonds are stronger than C-Cl bonds. rsc.org The calculated BDEs can help predict which bonds are most likely to cleave under thermal or photochemical conditions.

Table 2: Predicted Bond Dissociation Energies (BDEs) for 2-(Chlorodifluoromethoxy)chlorobenzene

| Bond | Predicted BDE (kcal/mol) |

| C-Cl (on ring) | 95 |

| C-O | 105 |

| C-F | 115 |

| C-Cl (methoxy group) | 85 |

| C-H | 110 |

Note: These values are hypothetical and based on typical BDEs for similar chemical bonds in related molecules. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can generate a theoretical vibrational spectrum for 2-(chlorodifluoromethoxy)chlorobenzene. The calculated frequencies, after appropriate scaling, can be compared with an experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. Similarly, NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be predicted and compared with experimental data to provide a comprehensive structural characterization. The accuracy of these predictions relies on the level of theory and basis set used in the calculations.

Solvation Models and their Influence on Theoretical Reactivity Predictions

The solvent environment can significantly influence the structure, reactivity, and spectroscopic properties of a molecule. Solvation models in computational chemistry account for these effects, either explicitly by including solvent molecules in the calculation or implicitly by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.netwikipedia.org

For 2-(chlorodifluoromethoxy)chlorobenzene, performing calculations with a polarizable continuum model (PCM) can provide insights into how a solvent like water or methanol (B129727) would affect its properties. The inclusion of a solvation model is crucial for accurately predicting reaction energetics and equilibria in solution. The choice of solvent can alter the relative energies of reactants, transition states, and products, thereby influencing reaction rates and pathways.

Theoretical Studies on Adsorption Mechanisms (e.g., on surfaces)

Currently, there is a notable absence of publicly available theoretical studies specifically investigating the adsorption mechanisms of 2-(chlorodifluoromethoxy)chlorobenzene on various surfaces. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the interactions between molecules and surfaces, dedicated research on this particular compound's adsorption behavior has not been identified in the surveyed scientific literature.

Theoretical studies on related but distinct compounds, such as chlorobenzene, have explored adsorption on materials like activated carbon, metal oxides, and graphene. These studies often calculate parameters like adsorption energies, identify preferred binding sites, and analyze the nature of intermolecular forces. However, due to the unique electronic and structural properties conferred by the chlorodifluoromethoxy group, direct extrapolation of findings from simpler chlorinated benzenes to 2-(chlorodifluoromethoxy)chlorobenzene would be speculative and lack the required scientific rigor.

Future theoretical investigations would be invaluable for understanding how 2-(chlorodifluoromethoxy)chlorobenzene interacts with environmental interfaces or engineered materials for capture and degradation. Such studies could provide detailed insights into the adsorption energies, equilibrium geometries, and the electronic perturbations upon adsorption, which are critical for designing effective adsorption and catalytic conversion technologies.

Data Tables

No data is available from theoretical studies on the adsorption mechanisms of 2-(chlorodifluoromethoxy)chlorobenzene.

Environmental Degradation and Transformation Mechanisms in Chemical Research

Photochemical Degradation Pathways and Kinetics in Model Systems

In aqueous systems, the reaction of hydroxyl radicals with chlorobenzene (B131634) leads to the formation of several hydroxylated and chlorinated phenolic compounds. A study on the •OH radical-induced oxidation of chlorobenzene in aqueous solutions identified the formation of 2-chlorophenol (B165306), 3-chlorophenol, and 4-chlorophenol (B41353) as major products. youtube.com In the presence of oxygen, chlorohydroxycyclohexadienyl radicals are formed, which can then be converted to the corresponding peroxyl radicals. youtube.com These peroxyl radicals can subsequently undergo further reactions, including the elimination of a hydroperoxyl radical (HO₂) to yield chlorophenols. youtube.comnih.gov

Direct photolysis, where the molecule absorbs light and undergoes transformation, can also contribute to degradation, although its significance relative to •OH-mediated reactions depends on the specific environmental conditions and the compound's absorption spectrum. For chlorobenzene, studies have shown that direct photolysis can occur, and its rate can be influenced by factors such as temperature and humidity. nih.gov The combination of UV light with oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂) has been shown to significantly enhance the degradation rate of chlorobenzene compared to direct photolysis alone. nih.gov

Biotransformation Mechanisms and Metabolite Characterization in Controlled Research Settings

Biotransformation by microorganisms is a key process in the environmental breakdown of many organic pollutants. The biodegradation of chlorinated benzenes can occur under both aerobic and anaerobic conditions, with the specific pathways and efficiency depending on the microbial species present and the environmental conditions.

Under aerobic conditions, the initial step in the degradation of chlorobenzene often involves the action of dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a chlorocatechol. rsc.orgnih.gov This intermediate is then further degraded through ring cleavage, a reaction also catalyzed by specific enzymes. researchgate.net The efficiency of this process can be influenced by the availability of oxygen, with some bacterial strains showing a high affinity for oxygen, enabling them to degrade chlorobenzenes even at low oxygen concentrations. researchgate.net The genes responsible for chlorobenzene degradation are often located on mobile genetic elements, suggesting that the ability to break down these compounds can be transferred between different bacterial populations in contaminated environments. nih.govrsc.org

Anaerobic biodegradation of chlorinated benzenes typically proceeds through a process called reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. youtube.com This process is generally more favorable for more highly chlorinated benzenes. youtube.com The complete biotransformation of a compound like 2-(Chlorodifluoromethoxy)chlorobenzene would likely involve a series of complex steps. While specific studies on the biotransformation of this particular compound are limited, research on other chlorinated compounds has identified metabolites such as 4-chlorocatechol (B124253) from the metabolism of chlorobenzene. The degradation of similar compounds has been observed in various microbial species, including those from the genera Pseudomonas, Acidovorax, and Ralstonia. nih.govresearchgate.netrsc.org In some cases, the metabolism of these compounds is a cometabolic process, where the microorganism does not use the compound as a primary source of carbon and energy but degrades it in the presence of another growth-supporting substrate.

Hydrolytic Stability and Degradation in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. The hydrolytic stability of a compound is a critical factor in its environmental persistence, particularly in aqueous systems.

Specific experimental data on the hydrolytic stability of 2-(Chlorodifluoromethoxy)chlorobenzene is not extensively documented in the public literature. However, studies on structurally related compounds can provide valuable insights. For instance, research on 2-difluoromethoxy-substituted estradiene sulfamates has shown that the presence of a 2-OCF₂H group significantly increases the molecule's susceptibility to hydrolysis compared to a 2-OCH₃ group. nih.gov This suggests that the electron-withdrawing nature of the difluoromethoxy group can make the adjacent ether linkage more prone to cleavage by water. Based on this, it can be inferred that the chlorodifluoromethoxy group in 2-(Chlorodifluoromethoxy)chlorobenzene may also be susceptible to hydrolysis under certain environmental conditions, potentially leading to the formation of 2-chlorophenol and other degradation products. The rate of hydrolysis is generally influenced by pH and temperature. Studies on other organic compounds have shown that hydrolysis can be significantly faster in either acidic or basic aqueous media compared to neutral conditions.

Surface-Mediated Reactions and Heterogeneous Catalysis in Abiotic Transformations

Surface-mediated reactions, which occur at the interface between a solid phase and a liquid or gas phase, can play a significant role in the abiotic transformation of organic compounds. Heterogeneous catalysis, a type of surface-mediated reaction, involves the use of a solid catalyst to accelerate a chemical reaction. youtube.comnih.gov

While specific studies on the surface-mediated reactions of 2-(Chlorodifluoromethoxy)chlorobenzene are scarce, research on the degradation of chlorobenzene using heterogeneous catalytic systems offers relevant insights. One study investigated the degradation of gaseous chlorobenzene using a non-thermal plasma coupled with a Fe-C catalyst in a liquid phase. This system demonstrated a significant improvement in the degradation and mineralization of chlorobenzene compared to the plasma-only system. The presence of the catalyst was found to enhance the mass transfer of chlorobenzene into the liquid phase, where it was subsequently degraded.

Another study explored the degradation of chlorobenzene using a dielectric barrier discharge plasma coupled with a Co/γ-Al₂O₃ catalyst. The degradation efficiency was influenced by parameters such as applied voltage, flow rate, and the initial concentration of chlorobenzene. The study also identified polychlorophenols as key intermediates, which are known precursors to the formation of more toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) under certain conditions. These findings highlight the potential for heterogeneous catalytic systems to effectively degrade chlorinated aromatic compounds, but also underscore the importance of understanding the reaction mechanisms to avoid the formation of harmful byproducts.

Interactive Data Table: Parameters for Catalytic Degradation of Chlorobenzene

| Parameter | System 1: Non-Thermal Plasma with Fe-C Catalyst | System 2: Dielectric Barrier Discharge with Co/γ-Al₂O₃ Catalyst |

| Catalyst | Fe-C on Activated Carbon | 10 wt% Co on γ-Al₂O₃ |

| Medium | Gas-Liquid (Wet Reactor) | Gas (DBD Reactor) |

| Key Findings | Enhanced mass transfer and degradation of chlorobenzene. | Degradation influenced by voltage, flow rate, and concentration. |

| Identified Intermediates | Not specified in detail | Polychlorophenols |

| Potential Byproducts | Not specified | PCDD/Fs |

| This table is based on findings from studies on chlorobenzene degradation and is intended to be illustrative of the types of parameters investigated in heterogeneous catalysis research. |

High-Temperature Decomposition Pathways relevant to Chemical Waste Management Research

High-temperature decomposition, or pyrolysis, is a crucial process in the management and disposal of chemical waste, including chlorinated organic compounds. Understanding the thermal decomposition pathways is essential for designing effective incineration technologies and minimizing the formation of hazardous byproducts.

Studies on the pyrolysis of chlorobenzene, a surrogate for more complex chlorinated aromatics, provide insights into the potential high-temperature decomposition pathways of 2-(Chlorodifluoromethoxy)chlorobenzene. The pyrolysis of chlorobenzene has been investigated at temperatures ranging from 800 to 1250 K. The primary decomposition products include benzene (B151609), hydrogen chloride (HCl), methane (B114726), and acetylene (B1199291). At higher temperatures, the formation of acetylene and methane increases, while the production of chlorinated and bicyclic compounds decreases.

Further research into chlorobenzene pyrolysis has shown that the initial decomposition can proceed through the formation of phenyl and chlorophenyl radicals, as well as the intermediate o-benzyne. These reactive species can then participate in a complex series of reactions leading to the formation of a variety of products, including biphenyl, chlorobiphenyls, dichlorobiphenyls, and chlorotriphenylene. The presence of H-atom donors, such as methane or hydrogen, can influence the product distribution. In the context of waste incineration, achieving complete combustion at sufficiently high temperatures (above 900°C) is critical to ensure the complete destruction of the parent compound and to prevent the formation of toxic byproducts like phosgene, which can be formed from chlorinated compounds that have two chlorine atoms on the same carbon.

Interactive Data Table: Major Products of Chlorobenzene Pyrolysis

| Product | Chemical Formula | Notes |

| Benzene | C₆H₆ | Major product |

| Hydrogen Chloride | HCl | - |

| Methane | CH₄ | Formation increases at higher temperatures |

| Acetylene | C₂H₂ | Formation increases at higher temperatures |

| Biphenyl | C₁₂H₁₀ | - |

| Chlorobiphenyls | C₁₂H₉Cl | - |

| Dichlorobiphenyls | C₁₂H₈Cl₂ | - |

| Chlorotriphenylene | C₁₈H₁₁Cl | - |

| This table is based on findings from pyrolysis studies of chlorobenzene and represents potential decomposition products. |

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Intermediate for Complex Molecules

2-(Chlorodifluoromethoxy)chlorobenzene serves as a valuable intermediate in the synthesis of more complex molecular architectures. Aryl halides are recognized as highly versatile synthetic intermediates for applications in agrochemicals, pharmaceuticals, and materials science mdpi.com. The reactivity of this compound is centered around the transformations of the aromatic ring and the chlorodifluoromethoxy moiety.

The presence of chlorine and fluorine atoms on both the aromatic ring and the methoxy (B1213986) group allows for a range of chemical transformations. These halogen atoms can be targeted in various reactions, including:

Substitution Reactions : The chlorine atom on the benzene (B151609) ring can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the chlorodifluoromethoxy group can activate the ring for such substitutions mdpi.com.

Coupling Reactions : The aryl chloride functionality enables participation in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex organic molecules .

The strategic application of these reactions allows chemists to use 2-(Chlorodifluoromethoxy)chlorobenzene as a scaffold, progressively building more elaborate structures. This modular approach is a cornerstone of modern organic synthesis, enabling the construction of polyfunctionalized carbon frameworks that are ubiquitous in medicinally relevant molecules and natural products nih.govnih.govresearchgate.net.

| Reaction Type | Description | Potential Product Class |

| Nucleophilic Aromatic Substitution | Replacement of the ring chlorine by a nucleophile. | Functionalized ethers, amines, thiols |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with a boronic acid. | Biaryl compounds |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond. | Aryl amines |

| Sonogashira Coupling | Palladium-catalyzed coupling with a terminal alkyne. | Aryl alkynes |

Contributions to Fluorination Chemistry Research Beyond the Target Compound

The study of 2-(Chlorodifluoromethoxy)chlorobenzene contributes significantly to the broader field of fluorination chemistry. The selective introduction of fluorine atoms or fluorinated moieties into organic molecules is a powerful strategy in the development of pharmaceuticals, agrochemicals, and advanced materials nih.govresearchgate.netwiley-vch.de. The chlorodifluoromethoxy (-OCF2Cl) group is of particular interest.

Research on the reactivity and stability of this group provides valuable insights that aid in the development of new fluorinating and fluoroalkylating reagents. For instance, understanding the conditions under which the C-Cl bond in the -OCF2Cl group can be cleaved or transformed can inspire new methods for difluoromethylation or the synthesis of difluorocarbene precursors cas.cn. Difluorocarbene is a highly important reactive intermediate in modern organic chemistry cas.cn. The development of versatile and environmentally friendly difluorocarbene reagents is a significant goal in the field nih.gov. By studying model compounds like 2-(Chlorodifluoromethoxy)chlorobenzene, chemists can gain a deeper understanding of the fundamental reactivity of fluorinated groups, which is essential for designing next-generation reagents.

Development of Novel Reagents and Catalysts Utilizing Chlorodifluoromethoxy Moieties

The chlorodifluoromethoxy group is an emerging fluorinated moiety that is gaining interest for its unique properties and reactivity academie-sciences.fr. Insights gained from 2-(Chlorodifluoromethoxy)chlorobenzene can spur the development of novel reagents and catalysts.

Novel Reagents: This compound can be seen as a precursor for developing new reagents designed to transfer the chlorodifluoromethoxy group or related fluorinated fragments to other molecules. The development of reagents for trifluoromethoxylation and other fluoroalkoxylations has been an active area of research, leading to the creation of shelf-stable and effective compounds for this purpose researchgate.netmdpi.com. Similarly, reagents derived from or inspired by the structure of 2-(Chlorodifluoromethoxy)chlorobenzene could be developed for targeted fluoroalkoxylation reactions.

Novel Catalysts: In catalyst design, the electronic and steric properties of ligands are paramount. 2-(Chlorodifluoromethoxy)chlorobenzene could be functionalized to create novel ligands for transition metal catalysis. The strong electron-withdrawing nature of the chlorodifluoromethoxy group could significantly influence the electronic properties of a resulting catalyst, thereby altering its reactivity and selectivity in chemical transformations.

Exploration in Materials Science for Functionalized Aromatic Systems (e.g., MOFs)

Functionalized aromatic compounds are critical building blocks for advanced materials, including Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. They have garnered immense interest for applications in gas storage, separation, and catalysis researchgate.netmdpi.com.

2-(Chlorodifluoromethoxy)chlorobenzene can serve as a precursor to the organic linkers used in MOF synthesis. The presence of multiple halogen atoms and an ether functionality on the aromatic ring offers specific interaction sites within a MOF's structure. For example, fluoroarenes are known to interact with coordinatively unsaturated metal centers in MOFs, and these interactions can be controlled to achieve selective separations of different isomers nih.gov.

By incorporating linkers derived from 2-(Chlorodifluoromethoxy)chlorobenzene, it may be possible to create MOFs with tailored properties:

Selective Adsorption: The specific electronic and steric profile of the functionalized pores could allow for the selective adsorption of certain gases or small molecules mdpi.comnih.gov.

Catalytic Activity: The functional groups could act as active sites for catalysis or could modulate the catalytic activity of the metal nodes.

Sensing Capabilities: MOFs incorporating such linkers could be designed as chemical sensors, where the interaction of an analyte with the functionalized framework leads to a detectable signal, such as a change in fluorescence chemrxiv.org.

The use of such specifically functionalized linkers provides a pathway to designing materials with precisely controlled chemical environments, which is crucial for advanced applications nih.gov.

Fundamental Research on Structure-Reactivity Relationships in Polyhalogenated Aromatics

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal in chemistry nih.gov. Polyhalogenated aromatic compounds provide excellent models for these studies. 2-(Chlorodifluoromethoxy)chlorobenzene, with its distinct substitution pattern, is a valuable substrate for investigating how different substituents influence reaction rates and mechanisms.

Key aspects that can be studied using this molecule include:

Inductive and Resonance Effects: The Hammett equation is a classic tool used to quantify the electronic effect (both inductive and resonance) of substituents on the reactivity of aromatic compounds libretexts.org. The chlorodifluoromethoxy group and the chlorine atom on the ring both exert strong inductive electron-withdrawing effects. Studying the reactivity of this compound in various reactions (e.g., hydrolysis of a derived ester) can help to determine the specific electronic parameter (σ value) for the -OCF2Cl group, contributing to a more extensive database for predicting reaction outcomes.

Site Selectivity: In molecules with multiple reactive sites, predicting which site will react is crucial. For polyhalogenated arenes, the site of reaction in processes like cross-coupling often correlates with the relative bond dissociation energies (BDEs) of the carbon-halogen bonds nih.gov. 2-(Chlorodifluoromethoxy)chlorobenzene has two different C-Cl bonds (one on the ring, one in the side chain) and C-F bonds. Investigating its reactivity helps to elucidate the factors that govern chemoselectivity in such complex systems.

Activation Effects: Electron-withdrawing groups, particularly when positioned ortho or para to a leaving group, can activate an aromatic ring towards nucleophilic aromatic substitution mdpi.com. The interplay between the chlorine substituent and the ortho-chlorodifluoromethoxy group in this molecule provides a platform to study these activating effects in detail.

By systematically studying the behavior of 2-(Chlorodifluoromethoxy)chlorobenzene, researchers can develop more robust models to predict the chemical behavior of other complex polyhalogenated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Chlorodifluoromethoxy)chlorobenzene, and what reaction conditions are critical for achieving high yield?

- Methodological Answer : A common synthesis involves nucleophilic substitution using phenol derivatives (e.g., 4-methylphenol) and chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃). Solvents like DMSO or acetonitrile are critical for stabilizing intermediates. Reaction temperatures typically range from 60–100°C, with strict control of moisture to avoid hydrolysis. Post-synthesis purification via column chromatography or distillation ensures high purity .

Q. How should researchers handle and store 2-(Chlorodifluoromethoxy)chlorobenzene to ensure laboratory safety and compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Use PPE (gloves, goggles, vapor respirators) and work in fume hoods with local exhaust ventilation. Avoid contact with strong oxidizers or bases. Safety showers and eye-wash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately .

Q. What analytical techniques are most effective for characterizing the purity and structure of 2-(Chlorodifluoromethoxy)chlorobenzene?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR to confirm fluorinated and chlorinated substituents.

- HPLC/GC-MS : Quantify purity (>97% by GC) and detect volatile byproducts.

- Elemental Analysis : Validate molecular formula (C₇H₄Cl₂F₂O).

- IR Spectroscopy : Identify functional groups (C-F, C-Cl stretches at 1100–1200 cm⁻¹) .

Q. What are the common chemical reactions involving 2-(Chlorodifluoromethoxy)chlorobenzene, and how do substituents influence reactivity?

- Methodological Answer :

- Substitution Reactions : Chlorine atoms undergo nucleophilic displacement with amines or alkoxides.

- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce aryl groups.

- Electrophilic Aromatic Substitution (EAS) : Difluoromethoxy groups act as electron-withdrawing meta-directors, while chlorine directs para/ortho. Optimize EAS using Lewis acids (e.g., AlCl₃) .

Q. How does the presence of difluoromethoxy and chloro substituents affect the physicochemical properties of 2-(Chlorodifluoromethoxy)chlorobenzene?

- Methodological Answer :

- Solubility : Low in water (logP ~2.8) but high in polar aprotic solvents (e.g., DMF, DMSO).

- Stability : Hydrolytically stable under anhydrous conditions but degrades in acidic/alkaline environments.

- Electronic Effects : Difluoromethoxy groups increase electrophilicity, enhancing reactivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reaction yields for nucleophilic substitutions involving 2-(Chlorodifluoromethoxy)chlorobenzene?

- Methodological Answer : Use multivariate analysis (e.g., Design of Experiments, DoE) to isolate variables like solvent polarity, temperature, and catalyst loading. For example, conflicting yields in chlorination reactions may arise from trace moisture; rigorous drying of reagents and solvents (e.g., molecular sieves) can mitigate this. Validate reproducibility via triplicate runs with statistical confidence intervals (p < 0.05) .

Q. How can Design of Experiments (DoE) principles be applied to optimize solvent selection in the synthesis of 2-(Chlorodifluoromethoxy)chlorobenzene to enhance sustainability?

- Methodological Answer :

- Solvent Screening : Test green solvents (e.g., dimethyl carbonate, propylene carbonate) against traditional chlorobenzene. Use principal component analysis (PCA) based on Hansen solubility parameters.

- Example Data :

| Solvent | Yield (%) |

|---|---|

| Dimethyl carbonate | 79.2 |

| Chlorobenzene | 73.4 |

| Cyclohexane | 69.8 |

- Conclusion : Dimethyl carbonate offers comparable yield with lower toxicity .

Q. What computational modeling approaches are suitable for predicting the regioselectivity of electrophilic aromatic substitution in 2-(Chlorodifluoromethoxy)chlorobenzene derivatives?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Orbital (MO) Analysis : HOMO-LUMO gaps predict reactivity trends. For example, meta-substitution is favored due to electron-withdrawing difluoromethoxy groups. Validate predictions with kinetic isotopic effect (KIE) studies .

Q. How can researchers design and synthesize novel derivatives of 2-(Chlorodifluoromethoxy)chlorobenzene for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Functionalization : Introduce bioisosteres (e.g., trifluoromethyl, nitro) via palladium-catalyzed C-H activation.

- SAR Workflow :

Synthesize derivatives with varied substituents.

Test biological activity (e.g., enzyme inhibition).

Use QSAR models to correlate substituent electronic parameters (σ, π) with activity.

Q. What advanced spectroscopic methods are recommended for elucidating the kinetic parameters of degradation pathways in 2-(Chlorodifluoromethoxy)chlorobenzene under varying environmental conditions?

- Methodological Answer :

- LC-MS/MS : Monitor degradation products (e.g., chlorophenols) with MRM transitions.

- Kinetic Studies : Use pseudo-first-order models to calculate half-lives (t₁/₂) in aqueous buffers at pH 5–8.

- Data Example :

| pH | t₁/₂ (days) |

|---|---|

| 5 | 28 |

| 7 | 14 |

| 9 | 7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.